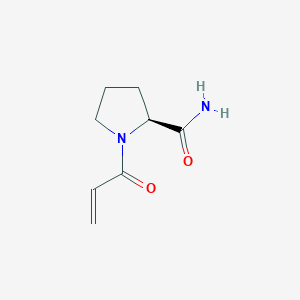
(S)-1-Acryloylpyrrolidine-2-carboxamide
Description
(S)-1-Acryloylpyrrolidine-2-carboxamide is a chiral small molecule characterized by a pyrrolidine ring substituted with an acryloyl group at the 1-position and a carboxamide group at the 2-position. The (S)-enantiomer configuration ensures stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantioselectivity governs biological activity .
Properties
CAS No. |
155540-07-1 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h2,6H,1,3-5H2,(H2,9,12)/t6-/m0/s1 |
InChI Key |
JHWOKCJZMOYRCF-LURJTMIESA-N |
SMILES |
C=CC(=O)N1CCCC1C(=O)N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
C=CC(=O)N1CCCC1C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The following table highlights structural differences and similarities between (S)-1-Acryloylpyrrolidine-2-carboxamide and related compounds:
Key Observations:
- Reactivity : The acryloyl group in the target compound distinguishes it from sulfur-containing analogs (e.g., acetylthio in ) and ester-protected derivatives (e.g., benzyl in ). Acryloyl’s α,β-unsaturated carbonyl system enables covalent binding to nucleophilic residues (e.g., cysteine thiols), a feature absent in the compared compounds.
- Chirality : Both the target compound and exhibit multiple chiral centers, whereas and are simpler in stereochemical design.
- Solubility & Stability : The carboxamide group in the target compound likely enhances water solubility compared to the carboxylic acid in , which may ionize in physiological conditions. The benzyl ester in improves lipophilicity but reduces metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


